Product packaging for Fluorescein Di-|A-D-Glucuronide(Cat. No.:)

Fluorescein Di-|A-D-Glucuronide

Cat. No.: B13911784
M. Wt: 684.6 g/mol
InChI Key: KKGCDGCDUBCTBY-MJMXWKEJSA-N
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Description

Contextualizing Fluorescein (B123965) Di-β-D-Glucuronide within Fluorogenic Probe Chemistry

Fluorogenic probes are molecules that are initially non-fluorescent or weakly fluorescent but can be chemically transformed into a highly fluorescent product. This transformation is typically mediated by a specific enzyme. Fluorescein Di-β-D-Glucuronide is a prime example of such a probe. In its native state, the fluorescein molecule is chemically masked by two β-D-glucuronide groups, rendering it colorless and non-fluorescent. nih.govnih.govbiotium.com The core principle of its function lies in the enzymatic cleavage of these glucuronide moieties.

The utility of fluorogenic substrates like FDGlcU stems from their high sensitivity and the ability to provide real-time or endpoint measurements of enzyme activity. thermofisher.com The generation of a fluorescent signal allows for quantification that is often more sensitive than colorimetric assays. sigmaaldrich.com Furthermore, the localization of the fluorescent product can provide spatial information about where the enzyme is active within cells or tissues. univ-rennes1.fr

Overview of β-Glucuronidase (GUS) and its Research Significance

The enzyme responsible for activating the fluorescence of FDGlcU is β-Glucuronidase (GUS). univ-rennes1.fr This enzyme belongs to the glycosidase family and catalyzes the hydrolysis of β-D-glucuronic acid residues from the non-reducing end of various molecules, including glycosaminoglycans and glucuronidated xenobiotics. wikipedia.org While GUS is found in many organisms, including mammals and some mollusks, it is notably absent or present at very low levels in higher plants, fungi, and most bacteria. nih.gov

This low background activity in many research organisms is a key reason for the widespread adoption of the Escherichia coli GUS gene (uidA) as a reporter gene in molecular biology. nih.govnih.gov A reporter gene is a gene that researchers attach to a regulatory sequence of another gene of interest. The reporter gene's product, in this case, the GUS enzyme, can then be easily assayed to provide a measure of the expression of the gene of interest. The GUS system is valued for the stability of the enzyme, which can function across a broad pH range and is relatively heat-resistant. nih.gov

The applications of the GUS reporter system are extensive, particularly in plant science. It is used to analyze gene promoter activity, identify tissue-specific gene expression, and assess the efficiency of gene transfer in transgenic organisms. thermofisher.comnih.gov Beyond plant biology, GUS activity is also a target of study in areas like gut microbiology, where bacterial β-glucuronidase can impact drug metabolism. researchgate.net

Historical Development and Evolution of Fluorescein Di-β-D-Glucuronide Applications in Academic Research

The foundation for the use of Fluorescein Di-β-D-Glucuronide is intrinsically linked to the development of the GUS reporter system. This system was pioneered by Richard Anthony Jefferson at the University of Colorado and later adapted for use in plants at the Plant Breeding Institute in Cambridge between 1985 and 1987. wikipedia.org His work, published in 1987, demonstrated the utility of the E. coli β-glucuronidase gene as a sensitive and versatile gene fusion marker in higher plants. nih.gov

Initially, colorimetric substrates such as 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) were the most common choice for GUS detection, producing a blue precipitate upon hydrolysis. wikipedia.org However, the quest for greater sensitivity and quantitative analysis led to the development and adoption of fluorogenic substrates. Fluorometric assays using substrates like 4-methylumbelliferyl-β-D-glucuronide (MUG) offered a significant increase in sensitivity over spectrophotometric methods. sigmaaldrich.com

Fluorescein Di-β-D-Glucuronide emerged as one of the most sensitive fluorogenic substrates for detecting β-glucuronidase. nih.gov Its key advantage is that the enzymatic hydrolysis product, fluorescein, is a highly fluorescent molecule with excellent spectral properties for detection with standard fluorescence instrumentation. nih.gov The development of such sensitive probes allowed for more precise quantification of GUS activity in very small amounts of tissue and even in single cells. univ-rennes1.fr More recent applications have expanded to in vivo imaging, for instance, to non-invasively monitor the activity of intestinal bacterial β-glucuronidase in animal models, which is crucial for studying the effects of inhibitors on this enzyme. researchgate.net The evolution of GUS substrates continues, with research focused on creating probes with even better properties, such as greater thermostability or different fluorescent outputs.

Data Tables

Chemical and Physical Properties of Fluorescein Di-β-D-Glucuronide

PropertyValue
Molecular Formula C₃₂H₂₈O₁₇ wikipedia.org
Molecular Weight 684.55 g/mol nih.gov
Appearance Solid wikipedia.org
Solubility Soluble in DMSO wikipedia.org
Excitation Wavelength 498 nm wikipedia.org
Emission Wavelength 517 nm wikipedia.org
Storage Conditions Freeze (< -15 °C), protected from light wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H28O17 B13911784 Fluorescein Di-|A-D-Glucuronide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H28O17

Molecular Weight

684.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[6'-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C32H28O17/c33-19-21(35)25(27(39)40)47-30(23(19)37)44-11-5-7-15-17(9-11)46-18-10-12(45-31-24(38)20(34)22(36)26(48-31)28(41)42)6-8-16(18)32(15)14-4-2-1-3-13(14)29(43)49-32/h1-10,19-26,30-31,33-38H,(H,39,40)(H,41,42)/t19-,20-,21-,22-,23+,24+,25-,26-,30+,31+/m0/s1

InChI Key

KKGCDGCDUBCTBY-MJMXWKEJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)OC6=C3C=CC(=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Fluorescein Di β D Glucuronide

Approaches to Fluorescein (B123965) Di-β-D-Glucuronide Synthesis

The synthesis of Fluorescein Di-β-D-Glucuronide is not a trivial process and typically involves a multi-step chemical reaction. The foundational synthesis of the fluorescein core itself is achieved through a Friedel-Crafts reaction between phthalic anhydride (B1165640) and resorcinol, catalyzed by an acid such as sulfuric acid. wpmucdn.comyoutube.com This reaction forms the characteristic xanthene structure of fluorescein. youtube.com

To produce the di-glucuronide derivative, the fluorescein molecule is then reacted with a protected and activated form of glucuronic acid. This process, known as glycosylation, involves the formation of a glycosidic bond between the hydroxyl groups of the fluorescein and the anomeric carbon of the glucuronic acid. Due to the presence of multiple reactive hydroxyl groups on the glucuronic acid, protecting groups are essential to ensure the desired regioselectivity of the reaction. The synthesis of related chromogenic substrates, such as resorufin (B1680543) β-D-glucuronide, follows similar principles of glycosylation of a chromogenic core. thermofisher.com While detailed, step-by-step protocols for the direct synthesis of Fluorescein Di-β-D-Glucuronide are not extensively published in readily accessible literature, the general strategy is analogous to the synthesis of other glucuronide conjugates. nih.gov A simple and economical method for the in vitro synthesis of the related compound, fluorescein monoglucuronide, has been described, which can be achieved in a single day followed by purification. acs.org

Design Principles for Modified Fluorescein Glucuronide Probes

The basic Fluorescein Di-β-D-Glucuronide molecule is colorless and non-fluorescent until both glucuronic acid residues are cleaved by β-glucuronidase, releasing the highly fluorescent fluorescein. thermofisher.comnih.gov However, for more advanced applications, particularly in living cells and for in vivo imaging, the probe's properties such as cellular permeability, retention, and signal-to-noise ratio need to be optimized. This has led to the development of various modified fluorescein glucuronide probes based on specific design principles.

A significant challenge for intracellular enzyme activity assays is the efficient delivery of the probe across the cell membrane and its retention within the cell. One common strategy to enhance cellular permeability is to increase the lipophilicity of the probe. This can be achieved by introducing long alkyl chains. While specific research on C12FDGlcU (a putative dodecyl derivative of Fluorescein Di-β-D-Glucuronide) is not widely available in the reviewed literature, the principle of using alkyl chains to improve membrane permeability is a well-established strategy in drug and probe design. medchemexpress.com

Another approach to enhance cellular uptake and retention is through esterification of the carboxylic acid groups on the glucuronic acid moieties. For instance, Fluorescein di-β-D-glucuronide, dimethyl ester is a cell-permeant substrate for β-glucuronidase, designed for assays in living cells. nih.gov The ester groups mask the negative charges of the carboxylates, rendering the molecule more lipophilic and thus better able to cross the cell membrane. Once inside the cell, endogenous esterases can cleave the ester groups, trapping the charged probe within the cytoplasm.

For in vivo imaging, particularly in deep tissues, probes that emit in the near-infrared (NIR) spectrum are highly desirable due to reduced tissue autofluorescence and deeper tissue penetration of light in this range. youtube.com To address the limitations of conventional fluorogenic probes, which can diffuse away from the site of enzyme activity leading to blurred signals, "trapping" probes have been developed.

A notable example is the development of TrapG probes. acs.orgnih.gov These probes consist of a fluorophore (like FITC for visible range imaging or a near-infrared dye for deep tissue imaging) linked to a glucuronide through a difluoromethylphenol trapping moiety. acs.orgnih.govresearchgate.net The mechanism of action involves the β-glucuronidase-mediated hydrolysis of the glucuronyl bond, which generates a highly reactive quinine (B1679958) methide intermediate. nih.gov This intermediate can then form a covalent bond with nucleophilic residues on nearby proteins, effectively "trapping" the fluorophore at the site of enzyme activity. nih.govnih.gov

This design principle has been successfully applied to create FITC-TrapG and NIR-TrapG. acs.orgnih.gov Studies have shown that these probes are selectively trapped on purified β-glucuronidase and in β-glucuronidase-expressing cells. nih.gov While both probes can image subcutaneous tumors expressing the enzyme, only NIR-TrapG is effective for imaging tumors located deep within organs like the liver, highlighting the importance of the NIR fluorophore for in vivo applications. nih.govresearchgate.net

In biological systems, carbohydrates are often presented in clusters on cell surfaces or biopolymers. The activity of glycosidases can be significantly influenced by this multivalent presentation of substrates. To investigate these effects, multivalent glucuronide probes have been designed. These probes consist of multiple glucuronic acid units attached to a central scaffold.

One study describes the development of multivalent glucuronide substrates linked to fluorescent amino-coumarins via self-immolative linkers. nih.gov This design allows for real-time monitoring of the hydrolytic activity of E. coli β-glucuronidase (GUS) towards these clustered substrates. The research revealed that GUS was significantly less efficient at hydrolyzing glucuronide substrates presented on an octameric scaffold compared to a similar monovalent substrate. This demonstrates that multivalency can modulate enzyme activity and that these probes are valuable tools for studying such phenomena. The design of these multivalent probes can be adapted for other glycosidases by changing the sugar moiety, offering a general platform for investigating the impact of multivalency on carbohydrate processing. nih.gov

Bioconjugation and Linker Chemistry for Advanced Fluorescein Glucuronide Constructs

The principles of bioconjugation and linker chemistry are central to the development of advanced molecular tools, including targeted drug delivery systems and diagnostic probes. nih.gov β-glucuronide linkers have emerged as a valuable component in this field, particularly for antibody-drug conjugates (ADCs). nih.govcreativebiolabs.netaxispharm.comcreative-biolabs.com

These linkers are designed to connect a payload, such as a cytotoxic drug or a fluorescent reporter like fluorescein, to a targeting moiety, typically a monoclonal antibody. The key feature of β-glucuronide linkers is their stability in the bloodstream and their selective cleavage by β-glucuronidase, which is abundant in the lysosomal compartments of cells and overexpressed in some tumor microenvironments. creativebiolabs.netcreative-biolabs.com This enzymatic cleavage facilitates the specific release of the payload at the target site.

An important advantage of β-glucuronide linkers is their hydrophilic nature. creativebiolabs.netaxispharm.com This property can help to mitigate the aggregation often seen with ADCs carrying highly hydrophobic payloads, thereby improving their solubility and pharmacokinetic properties. creativebiolabs.net The design of these linkers can be quite sophisticated, sometimes incorporating a self-immolative spacer that ensures the efficient release of the unmodified payload after cleavage of the glucuronide. Tandem-cleavage linkers have also been developed, where a glucuronide moiety acts as a protecting group for another cleavable unit, such as a dipeptide, providing an additional layer of stability and controlled release. acs.org These advanced linker strategies can be directly applied to the development of sophisticated fluorescein glucuronide constructs for targeted imaging and diagnostics.

Enzymatic Hydrolysis Mechanism and Kinetics of Fluorescein Di β D Glucuronide

β-Glucuronidase Specificity and Catalytic Hydrolysis of Glucuronic Acid Residues

β-glucuronidase (GUS), a member of the glycoside hydrolase family, demonstrates specificity for the hydrolysis of β-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans. nih.govcovachem.com The enzyme plays a crucial role in the metabolism of proteoglycans and the breakdown of various glucuronidated compounds. nih.govcovachem.com The catalytic mechanism of β-glucuronidase involves a retaining mechanism, where the anomeric configuration of the released glucuronic acid is the same as that of the substrate. nih.gov This process is facilitated by two key glutamic acid residues within the enzyme's active site, which act as a proton donor (acid/base) and a nucleophile. nih.govnih.govnih.gov

The active site of β-glucuronidase is specifically adapted to recognize and bind the glucuronic acid moiety. nih.govnih.gov This recognition is achieved through a network of polar interactions, including hydrogen bonding and electrostatic interactions, with the carboxyl group of the glucuronic acid residue. nih.gov Specific amino acid residues, such as asparagine, lysine, and tyrosine, are critical for this binding and for ensuring that only β-linked glucuronides are processed. nih.gov The enzyme from E. coli is particularly noted for its high hydrolytic activity towards a range of β-glucuronides. sigmaaldrich.com

In the context of Fluorescein (B123965) di-β-D-glucuronide, the β-glucuronidase enzyme specifically targets and cleaves the β-glucuronic acid residues attached to the fluorescein molecule. aatbio.comaatbio.com This specificity allows for the use of FDGlcU as a sensitive probe for detecting the presence and activity of β-glucuronidase in various samples, from bacterial cultures to transformed plant tissues. aatbio.comnih.govmedchemexpress.cominvivochem.commedchemexpress.comacetherapeutics.comimmunomart.com

Fluorescent Signal Generation through Enzymatic Product Release

The enzymatic hydrolysis of Fluorescein di-β-D-glucuronide is a process that leads to a significant change in the fluorescence properties of the molecule, forming the basis for its use in various detection assays. medchemexpress.cominvivochem.comthermofisher.com

Transformation from Non-fluorescent Substrate to Highly Fluorescent Fluorescein

Fluorescein di-β-D-glucuronide itself is a colorless and non-fluorescent compound. aatbio.comaatbio.comthermofisher.com The attachment of the two glucuronic acid residues to the fluorescein core quenches its inherent fluorescence. The enzymatic action of β-glucuronidase sequentially hydrolyzes these glucuronic acid moieties. thermofisher.com The initial hydrolysis yields a monoglucuronide intermediate, which is then further hydrolyzed to release the highly fluorescent molecule, fluorescein. thermofisher.com This transformation from a non-fluorescent substrate to a fluorescent product is the key principle behind its application as a fluorogenic substrate. aatbio.comaatbio.com The release of fluorescein is directly proportional to the activity of the β-glucuronidase enzyme. abcam.com

Spectroscopic Characteristics of the Hydrolyzed Product in Research Assays

The product of the enzymatic hydrolysis, fluorescein, possesses distinct and well-characterized spectroscopic properties that make it ideal for research assays. aatbio.comaatbio.com It exhibits a strong absorbance and a high quantum yield of fluorescence. exlibrisgroup.com The dianionic form of fluorescein, which is prevalent at physiological pH, is particularly fluorescent. exlibrisgroup.com

The hydrolyzed fluorescein product has an excitation maximum typically around 490-498 nm and an emission maximum around 514-520 nm. aatbio.comaatbio.comabcam.com These spectral properties align well with the standard filter sets available in most fluorescence-based instrumentation, such as fluorescence microscopes, flow cytometers, and plate readers. aatbio.comacs.org In addition to its fluorescence, the enzymatic product, fluorescein, also has a large extinction coefficient, allowing for its detection in a chromogenic mode as well. aatbio.comaatbio.com

Kinetic Parameters and Substrate Affinity Studies with β-Glucuronidase

The interaction between β-glucuronidase and its substrates, including Fluorescein di-β-D-glucuronide, can be characterized by kinetic parameters that describe the efficiency and affinity of the enzyme for the substrate. β-glucosidases, a related class of enzymes, have been shown to have their catalytic efficiency improved by increasing substrate affinity. nih.gov Both β-galactosidase and β-glucuronidase are known to be active as tetramers. nih.gov

While specific Km and Vmax values for the interaction of Fluorescein di-β-D-glucuronide with various β-glucuronidases are determined experimentally in individual research studies, the general principles of enzyme kinetics apply. The Michaelis-Menten constant (Km) provides a measure of the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km value generally signifies a higher affinity. nih.gov Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

Studies have shown that the substrate specificity of β-glucuronidases can be engineered by modifying amino acid residues within the active site that interact with both the glycan (glucuronic acid) and aglycone (the non-sugar part) moieties of the substrate. nih.gov This highlights the importance of the aglycone structure in substrate binding and catalysis. For instance, the affinity of β-glucuronidase for different substrates can vary, with some substrates like phenyl-β-D-glucuronide and 6-Chloro-3-indolyl-β-D-glucuronide cyclohexylammonium salt showing enhanced affinity due to their structural features. scbt.com

Table 1: General Spectroscopic Properties of Fluorescein

Property Value
Excitation Wavelength (Ex) ~490 nm abcam.com
Emission Wavelength (Em) ~514 nm abcam.com
Molar Absorptivity (Dianion) 76,900 M⁻¹cm⁻¹ exlibrisgroup.com
Fluorescence Quantum Yield (Dianion) 0.93 exlibrisgroup.com

Influence of Environmental Factors on Enzymatic Activity (e.g., pH)

The catalytic activity of β-glucuronidase is significantly influenced by environmental factors, most notably pH. The optimal pH for β-glucuronidase activity can vary depending on the source of the enzyme. For example, β-glucuronidase from E. coli exhibits optimal activity in a pH range of 6.0 to 7.0. sigmaaldrich.comsigmaaldrich.com Activity tends to decrease at pH values above or below this optimal range. sigmaaldrich.com In contrast, human lysosomal β-glucuronidase functions optimally at an acidic pH. nih.gov

The pH of the reaction environment affects the ionization state of the amino acid residues in the enzyme's active site, particularly the catalytic glutamic acid residues. nih.gov Proper ionization is essential for their roles as a proton donor and a nucleophile in the hydrolysis of the glycosidic bond. nih.gov Therefore, maintaining the optimal pH is critical for achieving maximal enzymatic activity in assays utilizing Fluorescein di-β-D-glucuronide. For instance, in studies using E. coli β-glucuronidase, assays are typically performed within a pH range of 6.0 to 6.5 to ensure efficient hydrolysis of the substrate. sigmaaldrich.com

Applications of Fluorescein Di β D Glucuronide in in Vitro Research Systems

Cell-Based Assays for β-Glucuronidase Activity Detection

The ability of FDGlcU to generate a strong fluorescent signal upon cleavage by β-glucuronidase makes it an invaluable tool in cell-based assays.

Quantification of Enzyme Activity in Cell Lysates and Extracts

FDGlcU is widely used for the sensitive quantification of β-glucuronidase activity in cellular preparations such as lysates and extracts. abcam.com The assay involves incubating the cell lysate with FDGlcU and measuring the resulting fluorescence, which is directly proportional to the amount of β-glucuronidase activity in the sample. This method is highly sensitive, capable of detecting as little as one microunit (µU) of enzyme activity. abcam.com The hydrolysis of the non-fluorescent FDGlcU by β-glucuronidase yields fluorescein (B123965), which can be detected by measuring the increase in fluorescence at approximately 520 nm. aatbio.comaatbio.com This allows for a quantitative determination of enzyme activity in various samples, including tissue and bacterial extracts. bioassaysys.com

In a typical assay, tissue or cell samples are homogenized in an appropriate buffer, and the resulting lysate is centrifuged to collect the supernatant. abcam.com A small volume of the supernatant is then mixed with a solution containing FDGlcU. The reaction is incubated for a specific period, after which the fluorescence is measured using a fluorometer. abcam.com The rate of fluorescein production provides a direct measure of the β-glucuronidase activity within the sample. For example, the β-glucuronidase activities for rat kidney and liver lysates have been determined using this method. abcam.com

Identification of GUS-Positive Cells via Fluorescence Microscopy and Flow Cytometry

FDGlcU is instrumental in identifying individual cells that express the β-glucuronidase (GUS) gene. aatbio.comaatbio.com When cells are loaded with FDGlcU, only those containing active GUS enzyme will hydrolyze the substrate and become fluorescent. These fluorescent, GUS-positive cells can then be visualized using fluorescence microscopy or identified and sorted using flow cytometry. aatbio.comaatbio.comnih.gov This technique is particularly useful for analyzing mixed cell populations and isolating cells based on their GUS expression.

For instance, a membrane-anchored form of mouse β-glucuronidase has been used as a reporter gene. nih.gov Cells expressing this surface-bound enzyme can hydrolyze the cell-impermeable FDGlcU probe, leading to the accumulation of fluorescein on the cell surface. nih.gov This allows for clear visualization and sorting of GUS-positive cells. In one study, the fluorescent intensity in β-glucuronidase-expressing tumor cells was 240 times greater than in control tumors. nih.gov

Screening of Cell Libraries for β-Glucuronidase Activity

The high-throughput compatibility of FDGlcU-based assays makes them suitable for screening large cell libraries to identify clones with desired levels of β-glucuronidase activity. This is particularly relevant in fields like directed evolution, where researchers aim to engineer enzymes with improved properties. By expressing a library of enzyme variants in a cellular system, clones exhibiting high fluorescence after incubation with FDGlcU can be rapidly identified and isolated.

This approach has been used to screen for thermostable variants of β-glucuronidase. plos.org Libraries of cells expressing different GUS mutants can be assayed in microplate format, allowing for the rapid screening of thousands of clones. bioassaysys.com The intensity of the fluorescent signal from each well corresponds to the activity of the GUS variant expressed by the cells in that well, facilitating the identification of superior enzyme variants.

Reporter Gene Systems in Molecular Biology

The E. coli β-glucuronidase gene (uidA), commonly known as the GUS gene, is a widely used reporter gene in molecular biology, particularly in plant science. wikipedia.orgbitesizebio.com The GUS system offers several advantages, including the absence of endogenous GUS activity in most higher plants and many other organisms, and the stability of the enzyme. aatbio.com

Utilization of the GUS Reporter Gene in Transformed Cells and Organisms (e.g., Plants, Bacteria)

FDGlcU serves as a sensitive substrate for detecting the expression of the GUS reporter gene in various transformed organisms, including plants and bacteria. aatbio.comwikipedia.org Since these organisms typically lack endogenous β-glucuronidase activity, the detection of GUS activity using FDGlcU provides a clear indication of successful gene transfer and expression. aatbio.comwikipedia.orgthermofisher.com The GUS system is considered a reporter gene of choice in plant science due to the low background activity in higher plants, mosses, algae, and most bacteria. wikipedia.org

The uidA gene from Escherichia coli is a popular choice for a reporter gene because the GUS enzyme it encodes is very stable and can tolerate additions to its amino-terminal end. This makes it useful for creating fusion proteins to study protein localization and transport. The GUS system has been successfully used in various plant species, including tobacco, potato, soybean, and rice. thermofisher.com

Monitoring Gene Expression and Transfection Levels

FDGlcU is a powerful tool for monitoring the level and location of gene expression under the control of a specific promoter. bioassaysys.comnih.gov By fusing a promoter of interest to the GUS gene, researchers can quantitatively assess the promoter's activity by measuring the amount of fluorescein produced from FDGlcU. wikipedia.org This allows for the detailed characterization of gene regulation and transfection efficiency in different cell types and tissues. bioassaysys.comnih.gov

For example, a membrane-anchored form of β-glucuronidase has been developed as a reporter to monitor gene expression in vivo. nih.gov This system allows for the assessment of the location, magnitude, and duration of gene expression. nih.gov The use of FDGlcU provides high selectivity and sensitivity in these reporter gene assays. nih.gov

Data Tables

Table 1: Research Findings on Fluorescein Di-β-D-Glucuronide Applications

ApplicationResearch FocusKey FindingCitation
Enzyme QuantificationQuantification of β-glucuronidase in rat lysatesDetermined activities of 3.61 mU/mg in kidney and 12.44 mU/mg in liver. abcam.com
Cell IdentificationIdentification of GUS-positive tumor cellsFluorescent intensity in GUS-expressing cells was 240-fold higher than controls. nih.gov
Reporter GeneThermostable GUS in transgenic ArabidopsisA thermostable GUS variant retained significant activity after heat treatment, unlike the wild-type. plos.org
In Vitro DetectionDetection of βG-expressing bacteriaThe detection limit was 10^4 colony-forming units/well. nih.gov

High-Throughput Screening Methodologies for Enzyme Activity

Fluorescein Di-β-D-Glucuronide (FDGlcU) is a key substrate in high-throughput screening (HTS) for the activity of the enzyme β-glucuronidase (GUS). HTS methodologies are essential in drug discovery and biomedical research, allowing for the rapid testing of a vast number of chemical compounds to identify active 'hits'. nih.gov The use of fluorescence-based assays is a prominent technique in HTS due to high sensitivity, speed, and amenability to automation. nih.gov

The fundamental principle behind the use of FDGlcU in these assays is its nature as a fluorogenic substrate. Initially, FDGlcU is a colorless and non-fluorescent molecule. aatbio.comthermofisher.com In the presence of β-glucuronidase, the enzyme catalyzes the hydrolysis of the two glucuronide moieties from the fluorescein backbone. This two-step process first yields the intermediate fluorescein monoglucuronide and finally releases the highly fluorescent molecule, fluorescein. aatbio.comthermofisher.com The resulting increase in fluorescence intensity, which can be measured around 520 nm, is directly proportional to the enzymatic activity of β-glucuronidase. aatbio.com This makes FDGlcU an exceptionally sensitive substrate for detecting enzyme activity. aatbio.com

The advantages of FDGlcU over other fluorogenic substrates, such as 4-methylumbelliferyl β-D-glucuronide (MUGlcU), include potentially greater sensitivity and a product (fluorescein) that remains fluorescent at physiological pH. thermofisher.com This latter property is particularly beneficial for the continuous monitoring of enzyme activity in real-time under conditions that mimic a biological environment. thermofisher.comnih.gov

Detailed research has demonstrated the practical application of FDGlcU in HTS formats for quantifying bacterial β-glucuronidase activity. In one study, an in vitro cell-based assay was developed to facilitate pharmacodynamic studies of specific bacterial β-glucuronidase inhibitors. nih.gov This research established key parameters for the use of FDGlcU in a screening context. For instance, a concentration of just 7.81 ng/mL of FDGlcU was found to be sufficient to produce a significant fluorescent signal. nih.gov The assay was sensitive enough to detect as few as 10⁴ colony-forming units (CFU) per well of bacteria expressing β-glucuronidase. nih.gov The methodology's utility was confirmed by observing a significant reduction in fluorescence after pretreating with a known bacterial βG inhibitor. nih.gov

The table below summarizes the findings from this in vitro research, highlighting the parameters that make FDGlcU a suitable tool for high-throughput screening applications.

Table 1: Research Findings for FDGlcU in an In Vitro Enzyme Activity Assay

This table is interactive. You can sort and filter the data.

ParameterFindingSignificance in HTSSource
Substrate Fluorescein Di-β-D-Glucuronide (FDGlcU)Fluorogenic probe for enzyme activity. nih.gov
Enzyme Bacterial β-glucuronidase (βG)Target enzyme for inhibitor screening. nih.gov
Detection Limit 10⁴ colony-forming units/wellDemonstrates high sensitivity of the assay. nih.gov
Effective Concentration 7.81 ng/mLA low concentration of the substrate is needed for a significant signal, making the assay cost-effective. nih.gov
Application Screening for βG inhibitorsThe assay can be used to identify compounds that inhibit enzyme activity, a primary goal of HTS. nih.gov

These methodologies, leveraging the unique properties of FDGlcU, are not limited to bacterial studies. They have also been applied in flow cytometry assays to identify individual mammalian cells that express the E. coli β-glucuronidase gene, which is often used as a reporter gene in molecular biology. aatbio.comthermofisher.com The capacity to screen individual cells at high speed is a hallmark of advanced HTS techniques. acs.org By enabling the sensitive and efficient quantification of β-glucuronidase activity, FDGlcU serves as a critical tool in the development of HTS assays for discovering enzyme inhibitors and for studying gene expression in various research models.

Applications of Fluorescein Di β D Glucuronide in Preclinical in Vivo Research Models

Non-Invasive Optical Imaging of β-Glucuronidase Activity in Animal Models (e.g., Nude Mice)

Optical imaging with FDGlcU enables the real-time, non-invasive visualization of β-glucuronidase activity in small animal models, such as nude mice. nih.gov The principle relies on administering the colorless and non-fluorescent FDGlcU to the animal, which then circulates systemically or is delivered to a specific region. thermofisher.com In areas with active β-glucuronidase, the substrate is cleaved, leading to the localized accumulation of fluorescein (B123965). nih.gov The resulting fluorescence can be detected and quantified using whole-body optical imaging systems, providing a spatiotemporal map of enzyme activity. researchgate.net This technique is particularly advantageous as it allows for longitudinal studies in the same animal, reducing biological variability and the number of animals required for research.

A key advantage of FDGlcU is its ability to act as a reporter for various biological processes where β-glucuronidase activity is modulated. The hydrophilic nature of the two glucuronide groups on FDGlcU generally prevents its penetration into mammalian cells, making it particularly effective for detecting extracellular or membrane-bound enzyme activity. thermofisher.com

A significant application of FDGlcU is the in vivo assessment of β-glucuronidase activity originating from the gut microbiota. researchgate.net Intestinal bacteria produce β-glucuronidase that can hydrolyze glucuronidated metabolites, a process implicated in toxicology and drug metabolism. thermofisher.com FDGlcU allows researchers to study this enzymatic activity directly within the intestines of living animals. nih.gov

In studies using nude mice, FDGlcU administered via oral gavage is hydrolyzed by bacterial β-glucuronidase in the intestine. Whole-body imaging reveals a significant fluorescent signal localized to the abdomen. researchgate.net Research has shown that the maximum fluorescence signal for this activity is detected approximately 3 hours after administration. nih.govnih.gov Ex vivo analysis of organs confirms that the fluorescent signal is predominantly located in the large intestine, where bacterial populations are most dense. thermofisher.comresearchgate.net

Table 1: In Vivo Imaging of Intestinal β-Glucuronidase Activity with FDGlcU in Mice

Parameter Observation Finding Source(s)
Animal Model Nude Mice Standard model for this research. nih.gov, nih.gov
Administration Route Oral Gavage Direct delivery to the gastrointestinal tract. researchgate.net
Peak Signal Time 3 Hours Post-Administration The total flux in the abdomen reached its maximum value at this time point. researchgate.net, nih.gov
Signal Localization Abdomen (primarily large intestine) The fluorescent signal from hydrolyzed FDGlcU was 9.4-fold stronger in the large intestines compared to control mice treated with fluorescein. researchgate.net
Detection Limit 104 CFU/well (in vitro) In vitro assays established the sensitivity of FDGlcU for detecting βG-expressing bacteria. nih.gov

The β-glucuronidase gene (commonly E. coli GUS) is a widely used reporter gene in molecular biology. aatbio.comwikipedia.org FDGlcU serves as a sensitive fluorogenic substrate for detecting the expression of this reporter gene in vivo. This allows researchers to non-invasively monitor the location, magnitude, and duration of gene expression delivered via gene therapy vectors or in transgenic models. nih.gov

In one key study, a membrane-anchored form of mouse β-glucuronidase (mβG) was developed as a reporter gene to track gene expression in preclinical tumor models. Murine colon adenocarcinoma cells (CT26) were engineered to express this membrane-bound enzyme. When these cells were grown as tumors in mice, intravenous administration of FDGlcU resulted in selective hydrolysis of the substrate at the tumor site. researchgate.netnih.gov The resulting fluorescent signal in the βG-expressing tumors was 240 times greater than in control tumors, demonstrating the high specificity of this imaging system. nih.gov This approach was also successfully applied to visualize gene expression following intratumoral injection of an adenoviral vector carrying the βG gene. nih.gov

Table 2: Imaging of β-Glucuronidase Reporter Gene Expression with FDGlcU

Application Model System Key Finding Significance Source(s)
Reporter Gene Imaging Mice with CT26 colon adenocarcinoma tumors expressing a membrane-anchored β-glucuronidase (mβG). Fluorescent intensity in mβG-expressing tumors was 240-fold greater than in control tumors after FDGlcU injection. Demonstrates high selectivity for assessing the location and magnitude of gene expression in vivo. nih.gov
Gene Therapy Monitoring Mice with carcinoma xenografts receiving intratumoral injection of an adenoviral-βG vector. Selective imaging of gene expression was achieved at the site of vector injection. Provides a non-invasive method to track the delivery and activity of therapeutic genes. nih.gov

FDGlcU is used to assess the enzymatic activity central to certain cancer therapy strategies, such as Gene-Directed Enzyme Prodrug Therapy (GDEPT) and Antibody-Directed Enzyme Prodrug Therapy (ADEPT). aacrjournals.org These approaches use β-glucuronidase, either expressed from a delivered gene or targeted by an antibody, to convert a non-toxic glucuronide prodrug into a potent cytotoxic agent specifically at the tumor site. aacrjournals.org

The level of β-glucuronidase activity within a tumor is a critical determinant of the efficacy of these therapies. By imaging with FDGlcU, researchers can pre-screen tumors to determine if they have sufficient endogenous or delivered β-glucuronidase activity to effectively activate a glucuronide prodrug. aacrjournals.org While FDGlcU has been shown to be effective for this purpose, its utility can be limited in deep tumors due to the poor tissue penetration of the resulting fluorescent signal. aacrjournals.org Nevertheless, it provides a powerful proof-of-concept and screening tool in subcutaneous tumor models. For instance, imaging has shown selective conversion of FDGlcU to fluorescein at tumor sites engineered to express β-glucuronidase, confirming the presence of the activating enzyme required for prodrug therapy. researchgate.net

Table 3: Principle of β-Glucuronidase-Mediated Prodrug Activation

Component Role Mechanism Relevance of FDGlcU Imaging
Glucuronide Prodrug Inactive therapeutic agent A cytotoxic drug is rendered inactive by conjugation to a glucuronic acid moiety. N/A
β-Glucuronidase Activating Enzyme The enzyme is targeted to the tumor (via gene or antibody) and cleaves the glucuronide from the prodrug. FDGlcU imaging confirms the presence and activity of this enzyme at the tumor site.
Active Drug Cytotoxic Agent The released drug kills tumor cells. N/A

Pharmacodynamic Studies of β-Glucuronidase Inhibitors in Animal Models

The ability of FDGlcU to provide a real-time readout of β-glucuronidase activity makes it an excellent tool for the pharmacodynamic assessment of enzyme inhibitors in vivo. nih.govmedchemexpress.com This is particularly relevant for developing inhibitors of gut bacterial β-glucuronidase to prevent drug-induced gastrointestinal toxicity or the reactivation of toxic metabolites. thermofisher.com

Researchers can administer a potential inhibitor and subsequently use FDGlcU imaging to quantify the resulting decrease in enzyme activity directly in the living animal. This provides immediate feedback on the inhibitor's efficacy, duration of action, and optimal dosing. For example, in a preclinical study, pretreating mice with a known bacterial β-glucuronidase inhibitor led to a significant reduction in the abdominal fluorescent signal generated from FDGlcU. nih.govnih.gov In another experiment, a 4-day course of antibiotics was used to deplete intestinal bacteria, which resulted in an 8.5-fold decrease in β-glucuronidase activity as measured by FDGlcU imaging. nih.govnih.gov

Assessment of Enzyme Distribution and Dynamics in Tissues (e.g., Liver, Kidneys, Intestines, Bladder)

FDGlcU can be used to investigate the biodistribution of β-glucuronidase activity. Following administration, the location of the fluorescent signal indicates where the enzyme is active. Studies in mice have provided clear insights into the distribution of activity following oral gavage of FDGlcU. researchgate.net

Three hours after administration, the fluorescent signal from activated FDGlcU is found overwhelmingly in the large intestine and its contents (feces). thermofisher.comresearchgate.net This is consistent with the understanding that the vast majority of β-glucuronidase encountered by the orally administered probe is produced by bacteria in the distal gut. thermofisher.com While very low signals may be detected in the bladder as the hydrolyzed fluorescein is cleared for excretion, minimal to no significant signal is typically observed in other major organs such as the liver, kidneys, stomach, or small intestine. researchgate.net This specific localization is partly attributed to the hydrophilic glucuronide groups on FDGlcU, which limit its ability to penetrate mammalian cell membranes, thus making it an excellent probe for extracellular or gut luminal enzyme activity. thermofisher.com

Table 4: Biodistribution of Fluorescent Signal 3 Hours After Oral FDGlcU Administration in Mice

Organ/Tissue Relative Fluorescent Signal Intensity Rationale Source(s)
Large Intestine Very High Site of high bacterial β-glucuronidase concentration, leading to significant FDGlcU hydrolysis. researchgate.net, thermofisher.com
Bladder Low to Moderate Accumulation of hydrolyzed, fluorescent fluorescein cleared from the body for renal excretion. researchgate.net
Stomach Very Low Minimal bacterial colonization and enzyme activity. researchgate.net
Small Intestine Low Lower concentration of β-glucuronidase-producing bacteria compared to the large intestine. researchgate.net
Liver Very Low Intact FDGlcU does not readily penetrate hepatocytes; minimal enzyme activity detected. researchgate.net, thermofisher.com
Kidneys Very Low Minimal enzyme activity detected. researchgate.net

Methodological Considerations for Fluorescein Di β D Glucuronide Based Assays

Fluorometric Detection Techniques

The primary method for detecting the enzymatic activity of β-glucuronidase on FDGlcU is through fluorometry. The substrate itself, FDGlcU, is both colorless and non-fluorescent. fishersci.be However, upon enzymatic hydrolysis by β-glucuronidase, it is converted first to a monoglucuronide and subsequently to the highly fluorescent molecule, fluorescein (B123965). fishersci.be This resulting fluorescein possesses excellent spectral properties that are compatible with the detection windows of most standard fluorescence instruments. aatbio.com

Real-Time Monitoring of Fluorescence Increase

A significant advantage of using FDGlcU is the ability to monitor the activity of β-glucuronidase in real-time. nih.gov The enzymatic hydrolysis of the non-fluorescent FDGlcU substrate leads to a progressive increase in fluorescence as the highly fluorescent product, fluorescein, is generated. aatbio.comaatbio.com This increase in fluorescence, typically measured around 520 nm, can be continuously tracked to follow the kinetics of the glucuronidase-catalyzed reaction. aatbio.comaatbio.com

This real-time monitoring capability has proven valuable in various research contexts. For instance, it has been employed to non-invasively image intestinal bacterial β-glucuronidase activity in live animal models. nih.govmedchemexpress.cominvivochem.com In one such study, the maximum fluorescence signal indicating βG activity in the intestines of nude mice was observed three hours after oral administration of FDGlcU. nih.gov Furthermore, the dynamic nature of this method was demonstrated by a significant reduction in the fluorescence signal following pretreatment with a bacterial βG inhibitor and a marked decrease in βG activity after a course of antibiotics, which was reversible after the treatment ceased. nih.gov

Sensitivity and Detection Limits in Research Settings

FDGlcU is recognized as one of the most sensitive fluorogenic substrates available for the detection of β-glucuronidase. aatbio.comaatbio.com This high sensitivity allows for the detection of very low levels of enzyme activity, making it suitable for a wide range of applications, including the identification of GUS-positive cells through fluorescence microscopy and flow cytometry. aatbio.comaatbio.com

In research settings, the sensitivity of FDGlcU-based assays has been quantified. For example, in vitro cell-based assays have demonstrated a detection limit of 104 colony-forming units per well for bacteria expressing β-glucuronidase. nih.gov Moreover, a concentration of FDGlcU as low as 7.81 ng/mL was found to be sufficient to produce a significant fluorescent signal. nih.gov The choice of microscope hardware, such as using objectives with high numerical apertures and fluorescence filters with high transmission rates, can further enhance the signal-to-noise ratio and, consequently, the practical sensitivity of the assay in live-cell imaging experiments. evidentscientific.com

Chromogenic Detection Alternatives and Complementary Approaches

While fluorometric detection is the primary modality for FDGlcU-based assays, the enzymatic product, fluorescein, also allows for chromogenic detection. aatbio.comaatbio.com Fluorescein has a large extinction coefficient, approaching 100,000 cm⁻¹mol⁻¹, which means it strongly absorbs light. aatbio.comaatbio.com This property enables the quantification of β-glucuronidase activity by measuring the change in light absorbance, providing an alternative to fluorescence detection.

This dual-detection capability adds versatility to FDGlcU as a substrate. While fluorescence offers higher sensitivity for detecting low enzyme concentrations, chromogenic detection can be a useful complementary approach in certain experimental setups. The choice between fluorometric and chromogenic detection will depend on the specific requirements of the assay, including the expected level of enzyme activity and the available instrumentation.

Challenges and Limitations in In Vivo Imaging with Fluorescein Di-β-D-Glucuronide

Despite its utility, the application of FDGlcU for in vivo imaging is not without its challenges. These limitations primarily revolve around the behavior of the fluorescent product within the biological environment and the physical properties of light.

Issues with Product Diffusion and Retention

A key challenge in using FDGlcU for in vivo imaging is the diffusion and retention of its fluorescent product, fluorescein. nih.gov Following the enzymatic cleavage of the glucuronide moieties, the resulting fluorescein molecule is intended to accumulate at the site of enzyme activity, thereby providing a localized signal. However, simple solutions of fluorescein often exhibit limited penetration into tissues, leading to imaging that is largely confined to the tissue surface. mdpi.com

Research has indicated that while the parent compound, a flavonoid glucuronide, may bind to cell surface proteins, the resulting aglycone (in this case, fluorescein) is presumed to be incorporated into cells via simple diffusion. nih.gov This potential for diffusion away from the site of generation can lead to a blurred signal and reduced spatial accuracy in imaging. Furthermore, studies using time-resolved fluorescence anisotropy have suggested that the binding of fluorescein and its glucuronide metabolite to macromolecules in the human vitreous is weak, which may also contribute to a lack of signal retention. nih.gov

Limitations of Light Penetration in Deeper Tissues and Strategies for Improvement

A fundamental physical limitation of in vivo fluorescence imaging is the penetration depth of light through biological tissues. nih.govnih.gov Visible light, which is used to excite fluorescein (excitation maximum around 498 nm), can only penetrate a few hundredths of a micrometer into tissue. aatbio.comnih.gov This severely restricts the use of FDGlcU for imaging β-glucuronidase activity in deeper tissues. nih.gov

To overcome this, various strategies are being explored:

Near-Infrared (NIR) Imaging: A significant advancement has been the development of fluorescent probes and imaging systems that operate in the near-infrared (NIR) spectrum (650–1700 nm). nih.govnih.gov NIR light is less absorbed and scattered by biological tissues, allowing for imaging at depths of up to a few centimeters. nih.gov The second NIR window (NIR-II, 1000–1700 nm) offers even better tissue transparency and reduced autofluorescence, resulting in higher spatial resolution and enhanced image contrast at greater depths. nih.govnih.govstanford.edu

Advanced Microscopy Techniques: Techniques like multiphoton microscopy utilize near-infrared light for excitation, which provides deeper tissue penetration than single-photon confocal microscopy. mdpi.commdpi.com

Optical Clearing Methods: These methods involve treating tissues with agents that reduce light scattering, thereby making them more transparent for imaging. mdpi.com

Improved Probe Formulation: Strategies to enhance the penetration of fluorescent dyes into tissue include the use of microemulsions, liposomes, or novel carriers. mdpi.com

While these strategies are promising for deep-tissue imaging in general, the direct application to FDGlcU is limited by the inherent visible-light properties of fluorescein. Future developments may focus on creating β-glucuronidase substrates that release NIR fluorophores.

Advanced Research and Future Directions for Fluorescein Di β D Glucuronide

Development of Next-Generation Glucuronide Probes with Enhanced Properties

The foundational role of Fluorescein (B123965) Di-β-D-Glucuronide (FDGlcU) as a fluorogenic substrate has paved the way for the development of next-generation glucuronide probes with enhanced features. aatbio.comaatbio.com While FDGlcU is highly sensitive, its hydrolysis product, fluorescein, has spectral properties that can sometimes be obscured by autofluorescence in certain biological samples, such as plant tissues. aatbio.comnih.gov This has spurred research into new fluorophores and substrate designs to overcome these limitations.

A notable advancement is the development of substrates like ELF-97 β-D-glucuronide, which yields a fluorescent precipitate with a large Stokes shift (over 100 nm), minimizing interference from background fluorescence. nih.gov Other research has focused on modifying the umbelliferone (B1683723) scaffold, a common core for fluorogenic glycosidase substrates. For instance, 6-chloro-4-methyl-umbelliferyl-β-D-glucuronide (6-CMUG) has shown enhanced sensitivity for detecting β-glucuronidase activity at physiological pH compared to the widely used 4-methyl-umbelliferyl-β-D-glucuronide (4-MUG). rsc.orgresearchgate.net The fluorescence intensity of the product of 6-CMUG hydrolysis is significantly higher than that of 4-MUG's product. nih.gov

Furthermore, researchers are exploring multivalent probes, where multiple glucuronide substrates are clustered together. rsc.org This design aims to better mimic the presentation of sugar epitopes on biological surfaces and to investigate how substrate clustering affects enzyme activity. rsc.org These next-generation probes often incorporate self-immolative linkers that release a fluorophore upon enzymatic cleavage, allowing for real-time monitoring of glycosidase activity. rsc.org The development of such probes with tailored properties, including cell permeability and specific targeting capabilities, is a burgeoning area of research. nih.gov

Table: Comparison of Fluorogenic β-Glucuronidase Substrates

SubstrateKey FeaturesAdvantagesReference(s)
Fluorescein Di-β-D-Glucuronide (FDGlcU) Colorless and non-fluorescent until hydrolyzed to fluorescein.High sensitivity. aatbio.comaatbio.com
ELF-97 β-D-glucuronide Forms a fluorescent precipitate upon hydrolysis; large Stokes shift.Reduced interference from autofluorescence. nih.gov
4-Methylumbelliferyl-β-D-glucuronide (4-MUG) Releases the blue fluorescent 4-methylumbelliferone (B1674119) upon cleavage.Commonly used in GUS reporter systems. rsc.orgabcam.com
6-Chloro-4-methyl-umbelliferyl-β-D-glucuronide (6-CMUG) Hydrolysis product has higher fluorescence intensity at physiological pH.Enhanced sensitivity compared to 4-MUG. rsc.orgresearchgate.netnih.gov
3-Carboxy-umbelliferyl-β-D-glucuronide (3-CUG) Reported to have higher fluorescence and solubility.Potential for improved performance in specific applications. rsc.org
Multivalent Glucuronide Probes Clustered glucuronide units with self-immolative linkers.Allows for the study of the effects of substrate clustering on enzyme kinetics. rsc.org

Integration with Emerging Imaging Modalities (e.g., Micro-PET Imaging with Radiolabeled Glucuronides)

The principles underlying the action of Fluorescein Di-β-D-Glucuronide are being adapted for more advanced, non-invasive imaging techniques like Positron Emission Tomography (PET). While fluorescent probes are invaluable for in vitro and small animal imaging, their utility in larger subjects is limited by the poor penetration of light through tissues. aacrjournals.orgaacrjournals.org PET imaging overcomes this by detecting high-energy gamma rays emitted from radiolabeled probes, allowing for deep-tissue and whole-body imaging. aacrjournals.orgnih.gov

Researchers have developed radiolabeled glucuronide probes for micro-PET imaging of β-glucuronidase (βG) activity. nih.govnih.gov One strategy involves labeling a glucuronide probe with a positron-emitting radionuclide, such as iodine-124 (¹²⁴I). nih.govnih.gov For example, a ¹²⁴I-tyramine-conjugated difluoromethylphenol beta-glucuronide probe has been created. aacrjournals.orgnih.gov Upon cleavage by βG, this probe generates a reactive species that attaches the ¹²⁴I-tyramine to nearby molecules, effectively trapping the radioactive signal at the site of enzyme activity. aacrjournals.orgnih.gov This "activity-based trapping" allows for the visualization and quantification of βG expression in vivo. nih.gov

Another approach utilizes a change in the probe's physical properties upon enzymatic cleavage. A probe based on phenolphthalein (B1677637) glucuronide, labeled with ¹²⁴I, becomes hydrophobic after the glucuronic acid is removed by βG. nih.gov This leads to its precipitation and accumulation within βG-expressing tumors, enabling their detection by micro-PET. nih.gov These radiolabeled glucuronide probes hold significant promise for personalized medicine, particularly in cancer therapy, where they could be used to identify patients who would benefit from glucuronide-based prodrugs that are activated by tumor-associated βG. aacrjournals.orgnih.gov

Computational Modeling and Theoretical Studies of Substrate-Enzyme Interactions

To refine the design of glucuronide probes and inhibitors, researchers are increasingly turning to computational modeling and theoretical studies. These in silico methods provide valuable insights into the molecular interactions between substrates like Fluorescein Di-β-D-Glucuronide and the active site of the β-glucuronidase enzyme. scielo.org.mxnih.gov

Molecular docking simulations are used to predict the preferred binding orientation of a substrate or inhibitor within the enzyme's catalytic pocket. scielo.org.mxnih.govnih.gov By analyzing the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues, scientists can understand the basis of substrate specificity and inhibitory activity. nih.gov For example, docking studies have been used to compare the binding of novel inhibitor candidates to that of known standards, like D-saccharic acid 1,4-lactone, to guide the development of more potent compounds. scielo.org.mx

These computational approaches are not limited to inhibitors. They are also employed to design more selective and efficient fluorescent probes. By modeling the interaction of different fluorogenic substrates with various UGT (UDP-glucuronosyltransferase) and β-glucuronidase enzymes, researchers can predict which structural modifications will lead to probes that are selectively processed by a specific enzyme isoform. acs.org This is crucial for developing tools that can distinguish between the activities of closely related enzymes in complex biological systems. The combination of computational design and experimental validation accelerates the development of next-generation probes with tailored properties.

Broader Applications in Glycobiology and Enzyme Research

The utility of Fluorescein Di-β-D-Glucuronide and its derivatives extends beyond simple enzyme detection into the broader fields of glycobiology and enzyme research. nih.gov These probes serve as powerful tools for studying the activity and function of glycosidases, a large and diverse class of enzymes that play critical roles in numerous biological processes. nih.govacs.org

Activity-based probes (ABPs), which are often fluorescently tagged, are designed to covalently bind to the active site of a target enzyme upon catalytic activation. nih.govacs.org This allows for the specific labeling and identification of active enzymes within complex biological mixtures, such as cell lysates or even whole organisms. nih.govnih.gov This approach provides a direct measure of enzyme function, which is a significant advantage over methods that only measure gene or protein expression levels. nih.gov

Furthermore, fluorogenic substrates are instrumental in high-throughput screening assays to discover and characterize enzyme inhibitors. scbt.com They are also used to study the kinetics of enzymatic reactions and to investigate the effects of different conditions on enzyme activity. rsc.org The development of probes for a wide range of glycosidases is helping to unravel the complex roles of these enzymes in health and disease, from viral infections to lysosomal storage disorders. acs.org

Contribution to Understanding Microbial Enzyme Roles in Biological Systems

Fluorescein Di-β-D-Glucuronide has become a key tool for investigating the role of microbial enzymes, particularly β-glucuronidase (βG), in complex biological systems like the gut microbiome. medchemexpress.comresearchgate.netimmunomart.com The gut microbiota expresses a vast array of enzymes that can metabolize compounds that are otherwise inert to the host. acs.orgresearchgate.net Microbial βG, for instance, can cleave the glucuronic acid from drugs and other xenobiotics that have been detoxified by the host's liver. acs.orgresearchgate.net This reactivation can lead to drug toxicity and other adverse effects. researchgate.netpnnl.gov

By using FDGlcU, researchers can non-invasively image and quantify the activity of intestinal bacterial βG in living animals. medchemexpress.comnih.govinvivochem.com This allows for real-time monitoring of how factors like diet, antibiotics, or specific inhibitors affect the metabolic activity of the gut microbiome. pnnl.govnih.gov For example, studies have used FDGlcU to show that antibiotic treatment significantly reduces intestinal βG activity, which then gradually recovers after the treatment is stopped. nih.gov

This ability to directly measure microbial enzyme function in situ is crucial for understanding the complex interplay between the host and its microbiome. nih.gov It facilitates the study of how microbial enzymes influence drug metabolism, nutrient processing, and the development of diseases like cancer. nih.govresearchgate.net Probes like FDGlcU are therefore essential for developing strategies to modulate the activity of the gut microbiome for therapeutic benefit. acs.org

Q & A

Q. What are the key spectral properties of FDGlcU, and how do they influence experimental design?

FDGlcU exhibits excitation/emission maxima at 494/521 nm, aligning with standard fluorescence detectors (e.g., plate readers, microscopes) . Its hydrolysis by β-glucuronidase (βG) releases fluorescein, which has a high extinction coefficient (~100,000 cm⁻¹M⁻¹), enabling sensitive detection even at low enzyme concentrations. For in vitro assays, dissolve FDGlcU in DMSO (stable at -20°C, desiccated, and protected from light) and avoid freeze-thaw cycles to maintain substrate integrity .

Q. How can FDGlcU be optimized for β-glucuronidase kinetic assays?

Perform substrate saturation curves by varying FDGlcU concentrations (e.g., 0.1–100 µM) while monitoring fluorescence (Ex/Em: 494/521 nm). Calculate kinetic parameters (Km, Vmax) using Michaelis-Menten or Lineweaver-Burk plots. Include negative controls (e.g., heat-inactivated enzyme) to account for background fluorescence. For high-throughput screening, use 96-well plates with a final reaction volume ≤200 µL .

Q. What methods validate FDGlcU specificity for β-glucuronidase in heterogeneous samples?

Combine FDGlcU with βG-specific inhibitors (e.g., saccharic acid 1,4-lactone) or use βG-knockout cell/animal models. Compare hydrolysis rates with alternative substrates (e.g., 6-CMUG or 3-CUG) to rule out interference from nonspecific hydrolases . Chromatographic separation (HPLC/UPLC) of fluorescein from other fluorophores can confirm specificity .

Advanced Research Questions

Q. How can FDGlcU-based imaging resolve β-glucuronidase activity in host vs. microbiota in vivo?

In murine models, administer FDGlcU intravenously or orally and use non-invasive fluorescence imaging (e.g., IVIS Spectrum). To distinguish host vs. bacterial βG, pretreat animals with antibiotics to deplete gut microbiota or use germ-free mice. Spatial resolution via confocal microscopy can localize βG activity to specific tissues (e.g., liver, intestines) .

Q. What strategies mitigate fluorescence quenching in complex biological matrices?

Quenching in plasma or tissue homogenates arises from protein binding or pH variations. Use ultrafiltration (3 kDa cutoff) to isolate free fluorescein glucuronide . For live-cell imaging, employ ratiometric probes (e.g., FDGlcU with a reference fluorophore) or time-resolved fluorescence to reduce autofluorescence interference .

Q. How to reconcile discrepancies between in vitro and in vivo FDGlcU data?

In vivo, fluorescein glucuronide may undergo reuptake or metabolic reconversion, altering fluorescence signals. Measure both plasma and tissue levels via LC-MS/MS to correlate free fluorescein with imaging data . Environmental factors (e.g., pH, redox state) can also modulate fluorescence quantum yield; calibrate instruments using in situ standards .

Methodological Considerations Table

Parameter FDGlcU 6-CMUG 3-CUG
Ex/Em (nm) 494/521365/450325/400
Detection Sensitivity High (fluorescein’s extinction coefficient)Moderate (umbelliferone derivative)Low (carboxy-umbelliferone)
Applications In vivo imaging, flow cytometryHigh-throughput screeningLow-background assays
Table 1. Comparison of FDGlcU with other β-glucuronidase substrates .

Data Contradiction Analysis

  • Unexpected Low Fluorescence in Enzyme-Rich Samples :
    Check for endogenous inhibitors (e.g., bilirubin in liver homogenates) or competing fluorophores. Pre-treat samples with charcoal adsorption or solid-phase extraction to remove interferents .
  • Signal Saturation in Kinetic Assays :
    Dilute samples or reduce incubation time. Use a fluorescence quencher (e.g., sodium dithionite) to linearize the signal range .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.